DSP-0509 -

DSP-0509

Catalog Number: EVT-1534688
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Molecular Structure Analysis

DSP-0509 features a pyrimidine scaffold, which is significant for its interaction with Toll-like receptor 7. The chemical structure of DSP-0509 has been illustrated in various studies, showing its unique configuration compared to other Toll-like receptor 7 agonists that typically possess an imidazoquinoline scaffold. This structural distinction is believed to contribute to its selective agonistic properties .

Structural Data

  • Chemical Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not explicitly provided in the sources.
  • Scaffold Type: Pyrimidine.
Chemical Reactions Analysis

The primary chemical reaction involving DSP-0509 is its interaction with Toll-like receptor 7, which leads to the activation of various immune responses. Upon binding to this receptor, DSP-0509 triggers downstream signaling pathways that result in the production of pro-inflammatory cytokines and the activation of dendritic cells. This mechanism is crucial for enhancing anti-tumor immunity, particularly when combined with other immunotherapeutic agents such as immune checkpoint inhibitors .

Mechanism of Action

DSP-0509 functions as an agonist for Toll-like receptor 7, leading to the activation of immune cells such as dendritic cells and promoting the secretion of type I interferons. This process enhances the presentation of antigens and stimulates T-cell responses against tumors. In preclinical studies, it was observed that DSP-0509 induced a dose-dependent increase in interferon-alpha production from human plasmacytoid dendritic cells, demonstrating its potential to modulate immune responses effectively .

Mechanistic Data

  • EC50 Values:
    • Human Toll-like receptor 7: 515 nM
    • Murine Toll-like receptor 7: 33 nM
  • Cytokine Induction: Increased levels of type I interferons and MHC class II expression were noted following treatment with DSP-0509 .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or boiling point are not detailed in the available literature, pharmacokinetic studies have provided insights into its behavior within biological systems:

  • Half-life: Approximately 0.69 hours.
  • Volume of Distribution: Low at 2.2 L/kg, indicating rapid excretion and low tissue accumulation.
  • Solubility: DSP-0509 can be dissolved in dimethyl sulfoxide and glycine buffered solutions for experimental use .
Applications

DSP-0509 is primarily investigated for its applications in cancer immunotherapy. Its role as a selective Toll-like receptor 7 agonist positions it as a promising candidate for combination therapies with immune checkpoint inhibitors like anti-PD-1 antibodies. Research has demonstrated that combining DSP-0509 with such inhibitors can enhance anti-tumor effects through improved immune activation . Additionally, ongoing studies are exploring its potential uses beyond oncology, including broader immunological applications.

Introduction to TLR7 Agonists in Cancer Immunotherapy

Role of Toll-Like Receptor 7 in Innate and Adaptive Immunity

Toll-like Receptor 7 (TLR7) is an endosomal pattern recognition receptor predominantly expressed in myeloid cells—including plasmacytoid dendritic cells (pDCs), B cells, and macrophages. It recognizes viral single-stranded RNA and endogenous nucleic acids released during cellular stress, serving as a critical bridge between innate and adaptive immunity [1] [3]. TLR7 activation triggers dendritic cell maturation, enhancing antigen presentation to naïve T cells and driving the differentiation of cytotoxic T lymphocytes (CTLs). This process is essential for initiating anti-tumor immune responses, as pDCs are the primary producers of Type I interferons (IFN-α/β), which amplify tumor cell elimination and prime T-cell-mediated immunity [1] [5].

TLR7 Signaling Pathways: MYD88-Dependent NF-κB and IRF7 Activation

TLR7 signaling converges on two key transcriptional pathways via the adaptor protein MYD88:

  • NF-κB pathway: Induces pro-inflammatory cytokines (TNF-α, IL-6, IL-12)
  • IRF7 pathway: Stimulates Type I interferon production [1] [3]

This dual signaling cascade orchestrates a coordinated immune response: NF-κB-mediated cytokines promote inflammation and immune cell recruitment, while IRF7-driven interferons enhance antigen presentation and T-cell activation. In tumor microenvironments, this process reverses immunosuppression and enables sustained anti-tumor activity [3] [8].

Limitations of Topical TLR7 Agonists (e.g., Imiquimod) in Systemic Applications

Imiquimod, the only FDA-approved TLR7 agonist, is restricted to topical use due to physicochemical limitations:

Table 1: Topical vs. Systemic TLR7 Agonist Properties

PropertyImiquimodSystemic Requirements
SolubilityLow aqueous solubilityHigh solubility for IV delivery
Administration routeTopicalIntravenous
Tissue distributionLocalizedBroad systemic exposure
Applicable cancersSuperficial tumorsDeep/metastatic lesions [3] [5]

Topical agents cannot achieve therapeutic concentrations in visceral or metastatic tumors, necessitating novel systemically bioavailable agonists [5] [8].

Rationale for Developing Systemically Administered TLR7 Agonists

Systemic TLR7 agonists address three critical unmet needs in oncology:

  • Tumor microenvironment (TME) reprogramming: Converting "cold" (immune-excluded) tumors to "hot" (T-cell-inflamed) tumors
  • Synergy with immune checkpoint inhibitors: Reversing T-cell exhaustion via innate immune activation
  • Metastatic coverage: Targeting multiple lesions simultaneously [1] [5] [10]DSP-0509 was engineered to fulfill these requirements through optimized pharmacokinetics and selective TLR7 activation.

Properties

Product Name

DSP-0509

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

DSP-0509; DSP 0509; DSP0509;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.